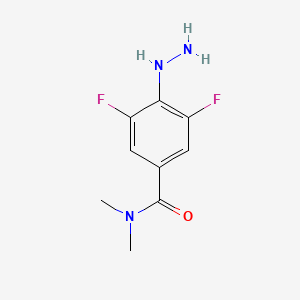

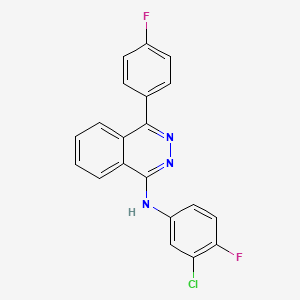

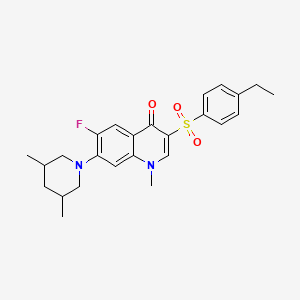

N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine, also known as PHA-793887, is a small molecule inhibitor of cyclin-dependent kinase (CDK) 2 and CDK 1. It has been extensively studied for its potential use in cancer treatment. In

Aplicaciones Científicas De Investigación

Chemical Modifications and Synthesis

Research on N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine involves various chemical modifications and synthesis methods to enhance its properties and potential applications. For instance, the base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement with N-(arylsulfonyloxy)phthalimides have been studied to produce N,N′-diaryl ureas and amine salts (Fahmy et al., 1977). Additionally, the mono-N-amino salts of various phthalazines have been prepared by direct N-amination, indicating the compound's versatility in chemical reactions (Tamura et al., 1974).

Anticancer Activities

Notably, some derivatives of phthalazine, including 1-anilino-4-(arylsulfanylmethyl)phthalazines, have been synthesized and evaluated for anticancer activities. Specific analogues like 1-(3-chloro-4-fluoroanilino)-4-(3,4- difluorophenylthio-methyl)phthalazine have shown higher activity than cisplatin in in vitro cancer cell line tests, demonstrating the potential for therapeutic applications (Li et al., 2006).

Fungicidal Properties

Chlorothalonil derivatives with diphenyl amine structure, inspired by the backbone structure of fluazinam, have been studied for their fungicidal properties. Compounds with the electron-withdrawing group NO2 on the right phenyl ring, similar in structure to N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine, have shown to enhance fungicidal activity. This suggests its potential in developing novel fungicides (Guan et al., 2013).

Material Properties and Synthesis

The compound's derivatives also find application in material sciences. For instance, the curing system of benzoxazine with amines, where commercially available amines are examined as nucleophilic hardeners for bis-benzoxazine monomers, reveals the compound's utility in improving thermosetting resins in terms of chemical structure, material properties, and processability (Sun et al., 2015).

Chromosome Differentiation in Genomics

In genomics, compounds like Fluram, similar in structure to N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine, have been used on metaphase chromosomes of mice and humans, demonstrating effectiveness in differentiating chromosome regions and suggesting its use in chromosome banding and genomic studies (Cuéllar et al., 1991).

Fluorescent Sensing and Detection

The compound's derivatives are also used in fluorescent sensing and detection. For example, a benzothiadiazole-based fluorescent sensor for selective detection of oxalyl chloride and phosgene demonstrates the compound's potential in developing sensors for hazardous chemicals (Zhang et al., 2017).

Pharmaceutical Research

In pharmaceutical research, the compound's structure is crucial in synthesizing selective dopamine D3 receptor ligands, indicating its significance in developing treatments for conditions related to dopamine receptors (Banala et al., 2011).

Propiedades

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClF2N3/c21-17-11-14(9-10-18(17)23)24-20-16-4-2-1-3-15(16)19(25-26-20)12-5-7-13(22)8-6-12/h1-11H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCQPBCSTCJRSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClF2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-bromophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2603558.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2603567.png)

![tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate](/img/structure/B2603573.png)

![4-[3-(4-Bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2603575.png)

![N-[[2-(Dimethylamino)pyridin-4-yl]methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2603576.png)

![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2603577.png)

![4-cyano-N-(2-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2603579.png)

![2-(4-fluorophenyl)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2603580.png)